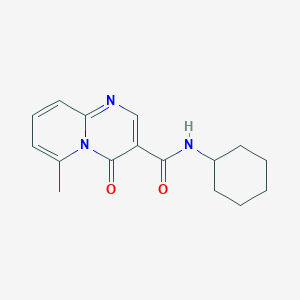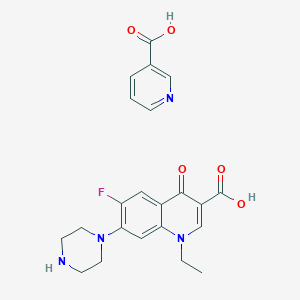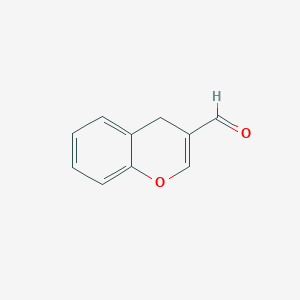
4H-chromene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-chromene-3-carbaldehyde is a chemical compound that belongs to the family of chromenes. It is a versatile compound with various applications in scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of 4H-chromene-3-carbaldehyde is not fully understood. However, studies have shown that the compound works by inhibiting various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
4H-chromene-3-carbaldehyde has various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound also inhibits cell proliferation and migration, which makes it useful in preventing tumor growth and metastasis. Additionally, 4H-chromene-3-carbaldehyde has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of 4H-chromene-3-carbaldehyde is its versatility. The compound has various applications in scientific research, making it useful in different fields of study. Additionally, the compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4H-chromene-3-carbaldehyde is its low solubility in water, which makes it difficult to use in aqueous solutions. The compound is also sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the study of 4H-chromene-3-carbaldehyde. One of the directions is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics, which can provide insights into its efficacy and safety. Additionally, the compound can be studied for its potential use in combination therapy with other anticancer or antimicrobial agents. Finally, the compound can be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and cardiovascular diseases.
Conclusion:
In conclusion, 4H-chromene-3-carbaldehyde is a versatile compound with various applications in scientific research. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. The compound has potential as a chemotherapeutic agent, antimicrobial agent, and antioxidant agent. However, further studies are needed to fully understand its mechanism of action and potential use in the treatment of different diseases.
合成法
4H-chromene-3-carbaldehyde can be synthesized using different methods. One of the methods is the Pechmann condensation reaction. In this method, salicylaldehyde and malonic acid are reacted in the presence of a catalyst such as sulfuric acid to produce 4H-chromene-3-carbaldehyde. Another method is the Biginelli reaction, where 4H-chromene-3-carbaldehyde is synthesized by reacting 3-formylchromone, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.
科学的研究の応用
4H-chromene-3-carbaldehyde has various applications in scientific research. It has been studied for its anticancer, antimicrobial, antiviral, and antioxidant properties. The compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. It has also shown antimicrobial activity against various bacteria and fungi. Additionally, 4H-chromene-3-carbaldehyde has been studied for its antiviral activity against HIV and hepatitis C virus. The compound has also been shown to possess antioxidant properties, which makes it useful in preventing oxidative stress-related diseases.
特性
CAS番号 |
120450-87-5 |
|---|---|
製品名 |
4H-chromene-3-carbaldehyde |
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
4H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6-7H,5H2 |
InChIキー |
CDTIRJYYEPOPNF-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2OC=C1C=O |
正規SMILES |
C1C2=CC=CC=C2OC=C1C=O |
同義語 |
4H-1-Benzopyran-3-carboxaldehyde (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
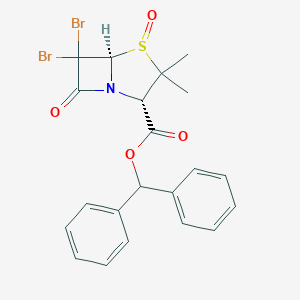
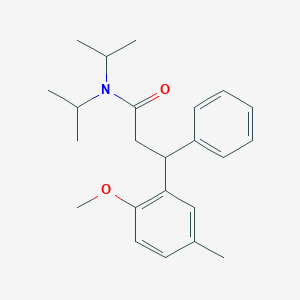
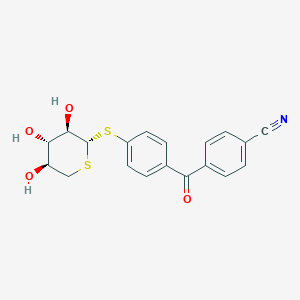

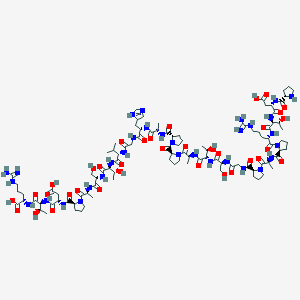

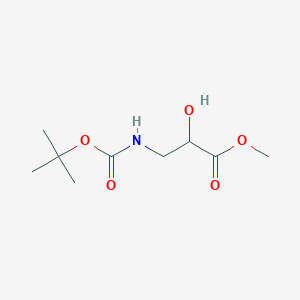
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
